molecular formula C14H22N2O B2550335 N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine CAS No. 2199132-45-9

N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine

Cat. No.: B2550335
CAS No.: 2199132-45-9
M. Wt: 234.343
InChI Key: MAMGPWYMQWFYPI-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine is a chemical compound with a unique structure that combines a cyclohexane ring with a pyridine moiety. This compound is known for its versatile properties and is used in various scientific research fields, including organic synthesis, medicinal chemistry, and drug development.

Scientific Research Applications

N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis reactions, including acylation, alkylation, and etherification.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and fragrances

Mechanism of Action

Target of Action

The primary targets of N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine Related compounds have been shown to interact with various targets, such as inducible no synthase .

Mode of Action

The specific mode of action of This compound It’s worth noting that related compounds have been used as catalysts for the synthesis of indoles and 1h-tetrazoles .

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been involved in the synthesis of indoles and 1h-tetrazoles , which suggests that this compound may also influence similar biochemical pathways.

Pharmacokinetics

The ADME properties of This compound Related compounds have been shown to have high thermal stability , which could potentially impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of This compound Related compounds have been used as catalysts for the synthesis of indoles and 1h-tetrazoles , suggesting that this compound may have similar effects.

Action Environment

The environmental factors influencing the action, efficacy, and stability of This compound Related compounds have been shown to have high thermal stability , suggesting that temperature could be an important environmental factor for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine typically involves the reaction of 4-methylpyridin-2-ol with N,N-dimethylcyclohexan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpyridin-4-amine: A structurally similar compound with a pyridine ring and dimethylamine group.

    4-dimethylaminopyridine: Another related compound used as a catalyst in organic synthesis.

    N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with similar functional groups but different structural arrangement .

Uniqueness

N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine stands out due to its unique combination of a cyclohexane ring and a pyridine moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-4-(4-methylpyridin-2-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11-8-9-15-14(10-11)17-13-6-4-12(5-7-13)16(2)3/h8-10,12-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMGPWYMQWFYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCC(CC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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